Rofecoxib-d5
概述
描述
Rofecoxib-d5 is an internal standard for the quantification of rofecoxib . It is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2 over COX-1 .
Synthesis Analysis
The synthesis of Rofecoxib-d5 involves complex and variable pharmacokinetics . It is highly plasma-protein bound and is metabolized primarily by cytosolic reductases to inactive metabolites . A new synthesis of a NO-releasing prodrug of rofecoxib has been developed .Molecular Structure Analysis
Rofecoxib-d5 has a molecular formula of C17H14O4S . Its molecular weight is 319.4 g/mol . The structure includes a 4-methylsulfonylphenyl group and a 2,3,4,5,6-pentadeuteriophenyl group .Chemical Reactions Analysis
Rofecoxib-d5 exhibits promising anti-inflammatory, analgesic, and antipyretic activity . It selectively inhibits cyclooxygenase (COX)-2 isoenzyme in a dose-dependent manner . It is metabolized primarily by cytosolic reductases to inactive metabolites .Physical And Chemical Properties Analysis
Rofecoxib-d5 is a white to off-white to light yellow powder . It is sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water .科学研究应用
- Field : Pharmacology
- Application : Rofecoxib is a new generation non-steroidal anti-inflammatory agent (NSAID) that exhibits promising anti-inflammatory, analgesic, and antipyretic activity .
- Method : It selectively inhibits cyclooxygenase (COX)-2 isoenzyme in a dose-dependent manner in humans .
- Results : Various experimental models and clinical studies have demonstrated rofecoxib to be superior, or at least equivalent, in anti-inflammatory, analgesic, and antipyretic efficacy to comparator nonselective NSAIDs in osteoarthritis, rheumatoid arthritis, and other pain models .
- Field : Neurology
- Application : Emerging evidence suggests that rofecoxib may also find potential use as supportive therapy in various pathophysiologic conditions like Alzheimer’s disease .
- Field : Oncology
- Application : Rofecoxib may find potential use in various malignant tumors and polyps, where COX-2 is overly expressed .
- Field : Medicinal Chemistry
- Application : Rofecoxib was used as a pivot molecule to perform virtual ligand-based screening from six commercial databases .
- Method : The search for similarly shaped Rapid Overlay of Chemical Structures (ROCS) and electrostatic (EON) compounds was performed .
- Results : The compounds LMQC72, LMQC36, and LMQC50 showed promising results of binding affinity with the h COX-2 receptor .
Anti-inflammatory, Analgesic, and Antipyretic Activity
Potential Use in Alzheimer’s Disease
Potential Use in Malignant Tumors and Polyps
Design of New COX-2 Inhibitors
- Field : Rheumatology
- Application : Rofecoxib is used for the treatment of osteoarthritis and rheumatoid arthritis .
- Field : Pain Management
- Application : Rofecoxib is used for the treatment of acute pain in adults and primary dysmenorrhea .
- Field : Neurology
- Application : Rofecoxib is used for the acute treatment of migraine attacks with or without auras .
- Field : Anesthesiology
- Application : In the treatment of patients who underwent orthopaedic surgery, rofecoxib provided significant postoperative pain relief .
- Results : Rofecoxib 50mg provided significantly greater pain relief up to 8 hours postoperatively than placebo and similar pain relief compared with naproxen sodium 550mg .
Treatment of Osteoarthritis and Rheumatoid Arthritis
Treatment of Acute Pain in Adults and Primary Dysmenorrhea
Treatment of Migraine Attacks
Postoperative Pain Relief
- Field : Nephrology
- Application : Rofecoxib reverses the salt-wasting effect of diuretics and thus can be clinically exploited in electrolyte-wasting disorders .
- Field : Gastroenterology
- Application : Rofecoxib is associated with fewer incidences of clinically symptomatic gastrointestinal ulcers and ulcer complications vis-à-vis conventional NSAIDs .
- Field : Cardiology
- Application : Rofecoxib tends to show similar tolerability for renal and cardiothrombotic events as compared with non-naproxen nonselective NSAIDs .
- Field : Pain Management
- Application : Various experimental models and clinical studies have demonstrated rofecoxib to be superior, or at least equivalent, in anti-inflammatory, analgesic and antipyretic efficacy to comparator nonselective NSAIDs in osteoarthritis, rheumatoid arthritis and other pain models .
Treatment of Electrolyte-Wasting Disorders
Treatment of Clinically Symptomatic Gastrointestinal Ulcers
Treatment of Cardiothrombotic Events
Treatment of Pain Models
安全和危害
Rofecoxib-d5 is associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke . It is also associated with an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines .
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQGNCSTQAWON-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470549 | |
Record name | Rofecoxib-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rofecoxib-d5 | |
CAS RN |
544684-93-7 | |
Record name | Rofecoxib-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。